N-ethyl-2-hydroxy-2-methylpropanamide
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Overview
Description
N-ethyl-2-hydroxy-2-methylpropanamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of propanamide, featuring an ethyl group, a hydroxyl group, and a methyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-2-hydroxy-2-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-2-methylpropanoic acid with ethylamine. The reaction typically occurs under mild conditions, often in the presence of a dehydrating agent like thionyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as:
Mixing: Combining 2-hydroxy-2-methylpropanoic acid and ethylamine in a solvent.
Reaction: Allowing the mixture to react at controlled temperatures.
Purification: Using techniques like distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-ethyl-2-oxo-2-methylpropanamide.
Reduction: The amide group can be reduced to an amine under specific conditions using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or borane.
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: N-ethyl-2-oxo-2-methylpropanamide.
Reduction: N-ethyl-2-hydroxy-2-methylpropylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-ethyl-2-hydroxy-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-hydroxy-2-methylpropanamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various metabolic pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function.
Comparison with Similar Compounds
- N-methyl-2-hydroxy-2-methylpropanamide
- N-ethyl-2-oxo-2-methylpropanamide
- N-ethyl-2-hydroxy-2-ethylpropanamide
Comparison: N-ethyl-2-hydroxy-2-methylpropanamide is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom, which can influence its reactivity and interactions. Compared to N-methyl-2-hydroxy-2-methylpropanamide, the ethyl group provides different steric and electronic effects, potentially leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
N-ethyl-2-hydroxy-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-7-5(8)6(2,3)9/h9H,4H2,1-3H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZHGPJWAFTWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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